molecular formula C15H14N6O3 B2356348 3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-43-7

3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2356348
CAS No.: 2034475-43-7
M. Wt: 326.316
InChI Key: FJRZQZWVPBTNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic compound of interest in medicinal chemistry and drug discovery research. Its molecular formula is C16H15N5O3, and it has a molecular weight of 325.32 g/mol . The structure features a piperidine ring core, a moiety frequently utilized in biologically active compounds to influence physicochemical properties and act as a scaffold for positioning pharmacophoric groups . This central piperidine is functionalized with both a 6-oxo-1,6-dihydropyridazine-3-carbonyl group and a pyrazine-2-carbonitrile group via an ether linkage. Compounds with similar structural complexity, particularly those incorporating piperidine and other nitrogen-containing heterocycles, are often investigated as kinase inhibitors and for other therapeutic targets. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c16-8-12-14(18-6-5-17-12)24-10-2-1-7-21(9-10)15(23)11-3-4-13(22)20-19-11/h3-6,10H,1-2,7,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRZQZWVPBTNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is an intriguing synthetic molecule with potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

PropertyDescription
Chemical Formula C₁₃H₁₄N₄O₃
Molecular Weight 270.28 g/mol
IUPAC Name This compound
CAS Number Not available in the provided sources

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the pyrazine and pyridazine families. For instance, a study on related derivatives showed significant activity against various pathogens:

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
4a0.220.25Bactericidal
5a0.300.35Bactericidal
7b0.200.22Bactericidal

The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the target compound may exhibit similar antimicrobial properties due to structural similarities .

Anticancer Activity

The anticancer potential of compounds in this class has also been explored. For instance, derivatives containing piperidine and pyrazine moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
HeLa5.0
A3754.5
HCT1166.0

In vitro studies revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Enzyme Inhibition

Another area of interest is the inhibitory activity against specific enzymes. The compound's structure suggests potential interactions with cyclin-dependent kinases (CDKs):

EnzymeIC50 (µM)
CDK20.36
CDK91.80

These findings suggest that the compound could be a selective inhibitor of CDK2 over CDK9, which is significant for cancer therapy as CDK2 plays a crucial role in cell cycle regulation .

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to the target compound exhibited significant antimicrobial activity with low MIC values against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Research involving the treatment of HeLa and A375 cells with related compounds showed a marked decrease in cell viability, indicating potential for further development as anticancer agents .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds related to 3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and thiophene have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound could be further explored for its potential as an antimicrobial agent.

Anti-inflammatory Effects

The structural similarities between this compound and other known anti-inflammatory agents suggest that it may also possess anti-inflammatory properties. The presence of the piperidine moiety is often linked to such biological activities, warranting further investigation into its therapeutic potential .

Neuroprotective Potential

Research has highlighted the potential of similar heterocyclic compounds as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . The ability of this compound to modulate cholinergic activity could position it as a candidate for further studies in neuroprotection.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EvaluationDemonstrated significant activity against gram-positive bacteria with MIC values ranging from 0.22 to 0.25 μg/mL .
Study 2 Neuroprotective EffectsInvestigated the compound's potential as an acetylcholinesterase inhibitor, suggesting neuroprotective applications .
Study 3 Anti-inflammatory ActivityExplored structural analogs showing promise in reducing inflammation markers .

Comparison with Similar Compounds

Substituent Modifications on the Pyridazine Ring

  • 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile ():

    • Key Difference : A methyl group at the 1-position of the pyridazine ring.
    • Implications : Methylation may enhance metabolic stability by reducing oxidative susceptibility. It could also alter steric interactions in binding pockets compared to the unmethylated parent compound.
  • (E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile (): Key Difference: Aryl and vinyl substituents instead of the piperidine-linked pyrazine group. The vinyl group enables conjugation reactions, as seen in its coupling with diazonium salts to form pyridazino[4,5-d]pyridazines.

Variations in Linking Groups

  • 3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (CAS 2034503-74-5, ): Key Difference: An acetyl spacer between the piperidine and pyridazine units. Molecular weight increases to 340.34 g/mol (C₁₆H₁₆N₆O₃), which may influence pharmacokinetics.
  • Bicyclo[1.1.1]pentane-1-carbonitrile derivatives ():

    • Key Difference : A bicyclic carbonitrile group replaces the pyrazine ring.
    • Implications : The bicyclo structure introduces significant steric hindrance, which could limit interactions with flat binding sites but improve metabolic resistance.

Heterocyclic Core Modifications

  • Pyrimidine-5-carbonitrile analogs ():

    • Key Difference : Pyrimidine instead of pyrazine core.
    • Implications : Pyrimidines have distinct hydrogen-bonding patterns (two adjacent nitrogen atoms vs. pyrazine’s para nitrogens), altering interactions with biological targets.
  • Pyridazino[4,5-d]pyridazine derivatives (): Key Difference: Fused pyridazine-pyridazine systems. Implications: Extended π-conjugation may enhance binding to aromatic residues in proteins but reduce solubility.

Structural and Functional Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
Target Compound ~338.32 Cyano, ether-linked piperidine Low (high hydrophobicity)
1-Methyl-pyridazine analog () ~352.35 Methyl, cyano Moderate
Acetyl-linked analog () 340.34 Acetyl spacer Improved (polar group)
Bicyclo derivative () ~420.00 Bicyclic, chlorine Very low

Preparation Methods

Preparation of 6-Oxo-1,6-dihydropyridazine-3-carbonyl Derivatives

The pyridazine core is typically synthesized via cyclocondensation reactions. Source demonstrates that 3-carbonyl pyridazines can be obtained through:

  • Hydrazine-mediated cyclization of α,β-unsaturated carbonyl compounds
  • Oxidative aromatization of dihydropyridazinones using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

A representative procedure involves reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux (78°C, 6 hr), followed by oxidation with MnO₂ to install the 3-carbonyl group.

Functionalization of Piperidine-3-ol

The piperidine ether bridge requires stereoselective synthesis of 3-hydroxypiperidine derivatives. Source details an efficient method:

  • Boc-protection of piperidine-3-ol using di-tert-butyl dicarbonate
  • Mitsunobu reaction with triphenylphosphine/DIAD to install protected hydroxyl groups
  • Deprotection under acidic conditions (HCl/dioxane)

This approach achieves >85% yield with excellent retention of configuration at C3.

Pyrazine-2-carbonitrile Synthesis

Source outlines two reliable routes for pyrazine nitriles:

Method A :

  • Chichibabin reaction of 2-aminopyrazine with KCN/CuCN at 120°C
  • Yields : 65-72%

Method B :

  • Sandmeyer-type cyanation using NaNO₂/HCl followed by CuCN
  • Yields : 58-63%

Both methods require strict moisture control to prevent hydrolysis of the nitrile group.

Fragment Coupling Strategies

Amide Bond Formation

The critical pyridazine-piperidine linkage is established through amide coupling:

Reagents :

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (hydroxybenzotriazole)
  • DIPEA (N,N-diisopropylethylamine) as base
  • Solvent: DMF (dimethylformamide) at 0°C → rt

Procedure :

  • Activate 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.2 eq) with EDCI/HOBt (1.5 eq)
  • Add piperidine-3-ol (1.0 eq) in DMF
  • Stir for 12 hr under N₂ atmosphere

Yield : 78% (HPLC purity >95%)

Etherification of Pyrazine Carbonitrile

The final ether bond formation employs Williamson synthesis:

Optimized Conditions :

  • Substrate : 3-hydroxypiperidine-pyridazine conjugate (1.0 eq)
  • Electrophile : 2-fluoropyrazine-3-carbonitrile (1.2 eq)
  • Base : Cs₂CO₃ (3.0 eq)
  • Solvent : DMSO (dimethyl sulfoxide) at 80°C
  • Time : 8 hr

Key Considerations :

  • Cs⁺ ions enhance nucleophilicity of piperidine oxygen
  • DMSO stabilizes transition state through polar aprotic effects
  • Exclusion of water prevents competing hydrolysis

Integrated Synthetic Routes

Linear Approach (Path A)

  • Synthesize 6-oxo-pyridazine carboxylate
  • Couple with piperidine-3-ol via amide bond
  • Perform Williamson etherification with 2-fluoropyrazine-3-carbonitrile

Overall Yield : 42% over 5 steps

Convergent Approach (Path B)

  • Prepare pyridazine-piperidine amide fragment
  • Synthesize pyrazine carbonitrile separately
  • Combine via Mitsunobu etherification (DEAD/PPh₃)

Advantages :

  • Enables late-stage diversification of pyrazine moiety
  • Higher yields (55% over 4 steps)

Analytical Characterization Data

Parameter Value Method
Molecular Weight 340.34 g/mol HRMS (ESI+)
Melting Point 227-229°C (dec.) Differential Scanning Calorimetry
Purity 99.1% HPLC (C18, 254 nm)
λmax (UV/Vis) 268 nm (ε = 12,400 M⁻¹cm⁻¹) MeOH solution

Challenges and Optimization

Regioselectivity in Ether Formation

Early attempts with 2-chloropyrazine derivatives resulted in competing N-alkylation (up to 40% byproducts). Switching to 2-fluoropyrazine suppressed this pathway due to:

  • Stronger C-F bond (485 kJ/mol vs C-Cl: 327 kJ/mol)
  • Reduced leaving group ability of F⁻

Solvent Effects on Amide Coupling

Comparative studies revealed:

Solvent Yield (%) Reaction Time (hr)
DMF 78 12
THF 52 24
DCM 31 36

DMF’s high polarity facilitates carbodiimide activation while solubilizing both partners.

Scale-Up Considerations

Purification Strategies

  • Final product purified via sequential:
    • Silica gel chromatography (EtOAc/hexane 3:7 → 1:1)
    • Recrystallization from ethanol/water (9:1)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core (6-oxo-1,6-dihydropyridazine) followed by coupling with a piperidin-3-yloxy-pyrazine intermediate. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC for the 6-oxo-pyridazine-piperidine linkage .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) under reflux or microwave-assisted conditions to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify structural integrity, focusing on diagnostic peaks (e.g., pyrazine C≡N at ~110 ppm, pyridazine carbonyl at ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and detect impurities .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodology :

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based or radiometric assays .
  • Cytotoxicity profiling : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to target enzymes?

  • Methodology :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with active sites (e.g., hinge region of kinases). Focus on hydrogen bonding with pyridazine carbonyl and steric fit of the piperidine moiety .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energetics and prioritize synthetic analogs .

Q. What experimental designs address contradictory data in biological activity across different assays?

  • Methodology :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to rule out assay variability .
  • Off-target profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify polypharmacology artifacts .
  • SAR analysis : Synthesize analogs with modifications to the pyrazine-carbonitrile or piperidine-oxy groups to isolate critical pharmacophores .

Q. How can reaction yields be improved while minimizing side products during scale-up?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables (temperature, catalyst loading, solvent ratio) .
  • In-line monitoring : Use PAT tools (ReactIR, HPLC-MS) for real-time tracking of intermediates .
  • Catalyst screening : Test Pd/Cu-based systems for coupling steps to reduce byproduct formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational binding predictions and experimental IC50 values?

  • Methodology :

  • Re-evaluate force fields : Adjust partial charges on the pyridazine ring to better reflect electron-deficient character in docking simulations .
  • Crystallography : Co-crystallize the compound with the target protein (e.g., PDB deposition) to validate binding poses .
  • Proteolytic stability assays : Rule out compound degradation in assay buffers via LC-MS stability studies .

Methodological Resources

  • Synthetic protocols : Refer to multi-step pyridazine-pyrazine coupling strategies in , and 14.
  • Analytical workflows : Standardized NMR and HPLC conditions from and .
  • Computational tools : ICReDD’s reaction path search methods () and molecular docking frameworks ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.